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9-(2,5-dichlorobenzyl)-9H-purin-6-amine

Cat. No.: B2615354
CAS No.: 1465922-64-8
M. Wt: 294.14
InChI Key: AMDCWQDZVQVYPP-UHFFFAOYSA-N
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Description

Contextual Significance of Purine (B94841) Scaffolds in Chemical Biology and Drug Discovery

The purine scaffold, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is of paramount importance in chemical biology and drug discovery. nih.govrsc.org Its significance stems from its ubiquitous presence in nature as a core component of nucleic acids (adenine and guanine), energy carriers like adenosine (B11128) triphosphate (ATP), and signaling molecules. rsc.orgontosight.ai The metabolism of all living organisms is heavily dependent on purines and their derivatives. rsc.org

This natural prevalence has made the purine scaffold a "privileged" structure in medicinal chemistry. Researchers have extensively investigated purine-containing compounds for their therapeutic potential across a wide range of diseases. nih.gov The diverse array of biological activities associated with purine derivatives includes anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.gov Many purine-based drugs are used in clinical settings, such as the anticancer agent mercaptopurine and the antiviral drug acyclovir (B1169), highlighting the scaffold's success in producing effective therapeutics. rsc.orgnih.govresearchgate.net The ability of the purine structure to be chemically modified at various positions allows for the fine-tuning of its interaction with a multitude of biological targets, such as enzymes and receptors, making it a versatile and promising template for the development of new drug candidates. nih.govresearchgate.netacs.org

Rationale for Investigating Substituted Purine Derivatives with Benzyl (B1604629) Moieties

The investigation of substituted purine derivatives, particularly those bearing benzyl moieties, is driven by the goal of enhancing biological activity and selectivity. The attachment of a benzyl group to the purine core, as seen in 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, can significantly influence the compound's physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes and interact with target proteins. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the benzyl group is a critical feature for the potency of certain purine derivatives. For instance, research on O6-benzylguanine derivatives revealed that the benzyl group is required for the efficient depletion of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), a target in cancer therapy. nih.gov Similarly, studies on 9-benzylpurines have demonstrated their potential as good inhibitors of Mycobacterium tuberculosis, with substitutions on the phenyl ring of the benzyl group further enhancing this activity. nih.gov The benzyl group's aromatic ring can engage in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions, which can contribute to binding affinity and specificity. researchgate.net The specific substitution pattern on the benzyl ring, such as the 2,5-dichloro substitution in the titular compound, is a result of systematic exploration to optimize these interactions and achieve desired therapeutic effects, such as anticonvulsant activity. nih.gov

Historical Development and Evolution of Purine Analogs in Academic Research

The journey of purine analogs in research and medicine began with the pioneering work of George Hitchings and Gertrude Elion in the mid-20th century. researchgate.net Their research was based on the concept of antimetabolites—molecules that mimic the structure of natural metabolic purines and interfere with cellular processes. wikipedia.org This led to the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) in the early 1950s, which were among the first purine analogs to show significant antineoplastic activity and remain crucial in the treatment of acute leukemia. nih.govresearchgate.net

This initial success spurred further research, leading to the development of a wide range of purine analogs with diverse therapeutic applications. In the following decades, researchers created nucleoside analogs, where the purine base is attached to a sugar moiety. wikipedia.org This class includes antiviral agents like acyclovir and ganciclovir, which are effective against herpes virus infections, and anticancer drugs such as fludarabine (B1672870) and cladribine, used in the treatment of hematological malignancies. nih.govmdpi.comnih.gov The evolution of purine analogs has been marked by a deeper understanding of their mechanisms of action, focusing on specific enzymes and signaling pathways. nih.gov Early analogs often acted by broadly interfering with DNA synthesis, while newer generations of compounds are designed to be more selective inhibitors of specific targets, like kinases. nih.goved.ac.uk

Overview of Research Trajectories for this compound and Related Structural Classes

While specific, in-depth research on this compound is not extensively detailed in publicly available literature, its structural features place it within well-established research trajectories for 9-substituted purine derivatives. The primary focus for this class of compounds has been the exploration of their potential as inhibitors of various enzymes, particularly kinases, and as modulators of cellular signaling pathways. nih.gov

Research into related 9-benzylpurines has revealed a broad spectrum of biological activities. For example, various derivatives have been synthesized and evaluated for their anticonvulsant, antimycobacterial, and anticancer properties. nih.govnih.govnih.gov The dichlorobenzyl moiety, in particular, suggests a focus on optimizing hydrophobic and electronic interactions within the binding site of a target protein. Structure-activity relationship (SAR) studies on similar compounds often explore how different substituents on the benzyl ring affect potency and selectivity. nih.govnih.gov For instance, research on 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines identified potent anticonvulsant agents, demonstrating the therapeutic potential of this structural class. nih.gov The trajectory for compounds like this compound likely involves screening against panels of kinases and other disease-relevant targets, followed by lead optimization to improve efficacy and pharmacological properties. nih.govnih.gov

The table below presents research findings for structurally related 9-benzylpurine derivatives, illustrating the types of biological activities investigated for this class of compounds.

CompoundBiological ActivityKey Findings
2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purineAntimycobacterialHigh activity against M. tuberculosis (MIC 0.39 µg/mL) and low toxicity against mammalian cells. nih.gov
9-(2-Fluorobenzyl)-6-(methylamino)-9H-purineAnticonvulsantActive against maximal electroshock-induced seizures (MES) in rats. nih.gov
9-(2,6-Dichlorobenzyl)-6-(methylamino)-9H-purineAnticonvulsantHighly potent against MES with an ED50 of 2 mg/kg (intraperitoneal). nih.gov
N-Benzyl-9-isopropyl-9H-purin-6-amineAntitumor, Antibacterial, AntileishmanialSynthesized as part of a series to explore potential as therapeutic agents. nih.gov

This table is for illustrative purposes and shows data for structurally related compounds, not for this compound itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2N5 B2615354 9-(2,5-dichlorobenzyl)-9H-purin-6-amine CAS No. 1465922-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2,5-dichlorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c13-8-1-2-9(14)7(3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDCWQDZVQVYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=NC3=C(N=CN=C32)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 9 2,5 Dichlorobenzyl 9h Purin 6 Amine

Established Synthetic Pathways for Purine-6-amines and N9-Substituted Purines

The construction of the purine (B94841) ring system and its subsequent N9-substitution can be achieved through several well-established synthetic routes. These can be broadly categorized into two main approaches: building the purine core from acyclic or pyrimidine (B1678525) precursors, or by direct modification of a pre-existing purine.

One of the classical and most versatile methods for synthesizing purine derivatives is the Traube purine synthesis. This approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source, such as formic acid, orthoformates, or aldehydes. For the synthesis of N9-substituted purines, a substituent can be pre-installed on one of the amino groups of the pyrimidine precursor. For instance, starting with a 4-amino-5-nitropyrimidine, nucleophilic substitution of a halogen at the 6-position, followed by reduction of the nitro group to an amine, and subsequent cyclization with a one-carbon unit, can afford the desired purine scaffold. A solid-phase adaptation of this methodology has been described for the synthesis of N9-substituted purine derivatives, where polymer-supported amines are reacted with a dichloronitropyrimidine, followed by reduction and cyclization to form the purine ring. nih.govacs.org

Another prominent pathway involves the direct functionalization of readily available purine starting materials, such as 6-chloropurine (B14466). The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of an amino group to form the purine-6-amine core. This transformation is typically achieved by reacting 6-chloropurine with ammonia (B1221849) or a protected amine source. The N9-substituent can then be introduced in a subsequent step, as will be discussed in the following section.

A summary of common starting materials for N9-substituted purine-6-amine synthesis is presented in Table 1.

Starting MaterialKey TransformationResulting Scaffold
4,5-DiaminopyrimidineCyclization with a C1 sourcePurine ring
6-ChloropurineAmination at C6Purine-6-amine
Adenine (B156593)Direct N9-alkylationN9-substituted purine-6-amine

Alkylation Strategies for N9-Functionalization with Dichlorobenzyl Moieties

The introduction of the 2,5-dichlorobenzyl group at the N9 position of the purine-6-amine core is a critical step in the synthesis of the target molecule. Direct alkylation of adenine or its derivatives with an appropriate alkylating agent, such as 2,5-dichlorobenzyl bromide or chloride, is the most straightforward approach.

This reaction is typically carried out in the presence of a base to deprotonate the purine ring, thereby increasing its nucleophilicity. Common bases and solvents used for this transformation are summarized in Table 2.

BaseSolventTypical Conditions
Sodium hydride (NaH)Dimethylformamide (DMF)Room temperature to moderate heating
Potassium carbonate (K2CO3)Acetonitrile (MeCN) or DMFReflux
Cesium carbonate (Cs2CO3)DMFRoom temperature
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)MeCNRoom temperature

A significant challenge in the alkylation of purines is the potential for reaction at multiple nitrogen atoms, leading to a mixture of regioisomers, primarily the N9- and N7-substituted products. The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base employed. Generally, in polar aprotic solvents like DMF, the thermodynamically more stable N9-isomer is the major product.

For instance, the benzylation of 2-amino-9H-purine-6-thiol with benzyl (B1604629) bromide in the presence of cesium carbonate in DMF has been shown to proceed effectively. nih.gov While this example involves a thiopurine, the principles of N-alkylation are analogous. The reaction of 6-chloropurine with various alkyl halides under basic conditions also typically yields a mixture of N7 and N9 derivatives, with the N9 regioisomer predominating.

To enhance the regioselectivity for N9-alkylation, various strategies have been developed. One approach involves the use of protecting groups. For example, transient protection of the more accessible N7 position can direct the alkylating agent to the N9 position. Another strategy involves modifying the reaction conditions to favor the formation of the N9-isomer.

Diversification of Purine-6-amine Scaffolds via Amino Group Modifications

The exocyclic amino group at the C6 position of the purine ring offers a valuable handle for further structural diversification, allowing for the synthesis of a wide array of analogues. While the primary focus of this article is on 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, understanding the potential modifications of the 6-amino group is crucial for structure-activity relationship studies and the development of related compounds.

The C6-amino group can undergo a variety of chemical transformations common to primary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of one or two alkyl groups, although this can be challenging to perform selectively without affecting the ring nitrogen atoms.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.

These modifications allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties and biological activity of the parent molecule.

Stereoselective Synthesis Approaches for Analogous Compounds

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of analogous compounds where chirality is introduced, for example, in the N9-substituent. Many biologically active purine derivatives are nucleoside analogues, where a chiral sugar moiety is attached at the N9 position.

The synthesis of such chiral analogues often relies on stereocontrolled methods to ensure the desired configuration at the stereocenters. Common strategies include:

Use of Chiral Starting Materials: Employing a chiral building block, such as a chiral benzyl halide derivative, to introduce the desired stereochemistry.

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a key bond-forming reaction.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

For example, the synthesis of purine conjugates with amino acids often involves coupling reactions where the stereochemistry of the amino acid must be preserved. It has been noted that racemization can occur under certain coupling conditions, necessitating careful selection of reagents and reaction parameters to maintain enantiomeric purity.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its analogues, several green chemistry aspects can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as acetonitrile, or exploring solvent-free reaction conditions.

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Renewable Feedstocks: While not always feasible for complex heterocyclic synthesis, exploring the use of bio-based starting materials where possible.

Recent research has explored more environmentally friendly N-alkylation methods for heterocycles, which could be applicable to the synthesis of the title compound.

Biological Activity Spectrum and Pre Clinical Evaluation of 9 2,5 Dichlorobenzyl 9h Purin 6 Amine and Analogs

In Vitro Biological Screening Methodologies

The initial characterization of the biological activity of a compound such as 9-(2,5-dichlorobenzyl)-9H-purin-6-amine involves a battery of in vitro screening methods. These assays are designed to elucidate the compound's cellular effects, identify potential protein targets, and quantify its interaction with these targets.

Cell-based assays are fundamental in determining the effect of a compound on cellular functions and viability. For a purine (B94841) analog like this compound, a primary screen would typically involve assessing its impact on cell proliferation and cytotoxicity across various cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulfhodamine B) assay are commonly employed to quantify these effects. nih.gov Subsequent, more specific cell-based assays could investigate the compound's influence on second messenger systems, such as cyclic AMP (cAMP) accumulation, which is particularly relevant for G-protein coupled receptors (GPCRs) like adenosine (B11128) receptors.

Table 1: Representative Data from a Cell Viability Assay

Cell Line Compound Concentration (µM) Percent Viability (%)
HEK293 1 98.5
10 95.2
100 88.7
HeLa 1 99.1
10 96.8

Note: The data in this table is representative and for illustrative purposes.

To identify potential enzymatic targets, this compound would be screened against a panel of enzymes, particularly kinases, as many purine derivatives are known to interact with the ATP-binding site of these enzymes. Such profiling is crucial for understanding the compound's mechanism of action and for identifying any potential off-target effects. These assays typically measure the enzymatic activity in the presence of varying concentrations of the compound to determine its inhibitory potency, often expressed as an IC50 value.

Receptor ligand binding assays are essential for identifying and quantifying the interaction of a compound with specific receptors. Given that this compound is a purine analog, a primary focus of these studies would be the family of adenosine receptors (A1, A2A, A2B, and A3). mdpi.com These experiments typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.

Target engagement assays are employed to confirm that a compound interacts with its intended target within a cellular or in vivo environment. drugbank.com Techniques such as the cellular thermal shift assay (CETSA) can be used to verify the binding of this compound to its target protein. drugbank.com This method relies on the principle that a protein's thermal stability is altered upon ligand binding. drugbank.com

Investigation of Specific Biological Targets and Pathways

Based on the structural similarity of this compound to endogenous purines, the adenosine receptors are a logical and primary target for investigation. mdpi.com

Adenosine receptors are a class of G-protein coupled receptors that are ubiquitously expressed and play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. mdpi.com The modulation of these receptors by small molecules is a significant area of therapeutic interest. mdpi.com

The biological activity of substituted purines is often dictated by the nature and position of their substituents. nih.govnih.gov For instance, substitutions at the N6 and 9 positions of the purine ring are known to influence the affinity and selectivity for the different adenosine receptor subtypes. nih.govnih.gov A close analog, N6-(2,5-dichlorobenzyl)-3'-aminoadenosine-5'-N-methylcarboxamide, has been identified as a potent and highly selective agonist for the A3 adenosine receptor. This compound demonstrated a high binding affinity for the mouse A3 adenosine receptor with a Ki value of 9.0 ± 2.5 nM. Furthermore, it exhibited 100-fold and 1000-fold selectivity over the A1 and A2A adenosine receptors, respectively.

These findings for a structurally related compound strongly suggest that this compound is also likely to interact with adenosine receptors. The specific affinity and selectivity profile for each adenosine receptor subtype would need to be determined through comprehensive radioligand binding studies and functional assays.

Table 2: Representative Adenosine Receptor Binding Affinity

Receptor Subtype Ki (nM)
A1 >1000
A2A >1000
A2B Not Determined

Note: The data in this table is representative and for illustrative purposes, based on the activity of structurally related compounds.

Heat Shock Protein (Hsp90) Pathway Inhibition

The molecular chaperone Heat shock protein 90 (Hsp90) is a significant target in cancer therapy due to its role in stabilizing a multitude of oncogenic client proteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting various signaling pathways crucial for cancer cell proliferation and survival. nih.gov Purine-based scaffolds have been identified as a promising class of Hsp90 inhibitors. nih.gov These compounds typically act by competing with ATP for the binding site in the N-terminal domain of Hsp90, leading to the destabilization and subsequent degradation of Hsp90 client proteins. nih.gov

While direct experimental data on the Hsp90 inhibitory activity of this compound is not extensively available in the public domain, its structural features as a substituted purine analog suggest potential interaction with the Hsp90 ATP binding pocket. The purine core serves as a key pharmacophore, and the benzyl (B1604629) substituent can be tailored to interact with specific residues within the binding site to enhance potency and selectivity. researchgate.net Research on other purine-based Hsp90 inhibitors has shown that modifications to the purine scaffold can significantly impact their inhibitory activity and pharmacological properties. nih.gov Therefore, this compound and its analogs represent a chemical space of interest for the development of novel Hsp90 inhibitors.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for managing these complications. nih.gov

A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective inhibitors of aldose reductase (ALR2). nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for potent inhibition. Notably, the presence of a C6-substituted benzylamine (B48309) side chain and a carboxylic acid group at the N9 position of the purine core are crucial for strong and selective ALR2 inhibition. nih.gov Halogen substituents on the benzylamine side chain have also been shown to influence inhibitory activity. nih.gov

Within this class of compounds, derivatives with submicromolar IC50 values against ALR2 have been identified. For instance, one of the most active compounds in a studied series, compound 4e, demonstrated an IC50 value of 0.038 μM and exhibited excellent inhibitory selectivity. nih.gov This indicates that the 9H-purin-6-amine scaffold is a promising framework for the development of novel aldose reductase inhibitors. The 2,5-dichloro substitution pattern on the benzyl moiety of this compound aligns with the structural motifs known to be favorable for aldose reductase inhibition.

Compound SeriesKey Structural FeaturesReported ActivityReference
9H-purin-6-amine derivativesC6-substituted benzylamine side chain and N9 carboxylic acidPotent and selective ALR2 inhibitors with submicromolar IC50 values. nih.gov

Kinase Inhibition Profiles

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases. Many clinically approved and investigational kinase inhibitors are based on the purine core. These inhibitors typically function by competing with ATP for the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways involved in cell growth, proliferation, and survival.

While a specific kinase inhibition profile for this compound is not detailed in available literature, the general class of 9-substituted purine derivatives has demonstrated significant potential as kinase inhibitors. For example, various 9-benzylpurines have been investigated for their antimycobacterial activity, with substitutions on the benzyl ring influencing their inhibitory effects. nih.gov The nature and position of substituents on both the purine ring and the benzyl moiety can be systematically varied to achieve selectivity for specific kinases. Given the structural similarities to known kinase inhibitors, it is plausible that this compound and its analogs could exhibit inhibitory activity against one or more protein kinases. Further screening and profiling would be necessary to elucidate a specific kinase inhibition profile.

Nucleic Acid Metabolism Interference

Purine analogs are a class of antimetabolites that structurally mimic endogenous purine bases (adenine and guanine). nih.govtaylorandfrancis.com Due to this structural similarity, they can interfere with the synthesis and function of nucleic acids (DNA and RNA). nih.govtaylorandfrancis.com These compounds can exert their effects through multiple mechanisms, including the inhibition of enzymes involved in de novo purine biosynthesis and the incorporation into DNA and RNA, which can lead to chain termination, strand breaks, and ultimately, apoptosis. taylorandfrancis.comresearchgate.net

As a derivative of adenine (B156593) (6-aminopurine), this compound falls into the category of purine analogs. Therefore, it has the potential to interfere with nucleic acid metabolism. The incorporation of such analogs into growing DNA or RNA chains can disrupt the normal processes of replication and transcription. taylorandfrancis.com Several purine analogs are used clinically as anticancer and antiviral agents, underscoring the therapeutic potential of this mechanism of action. nih.govresearchgate.net The specific effects of this compound on nucleic acid metabolism would require dedicated experimental investigation.

Pre-clinical In Vivo Efficacy Studies (Non-Human Models)

Assessment in Relevant Animal Models for Disease Pathophysiology

Pre-clinical in vivo studies using animal models are a critical step in the evaluation of new therapeutic agents. nih.gov These models are designed to mimic aspects of human diseases, allowing for the assessment of a compound's efficacy and potential for further development. nih.gov For a compound like this compound, which has potential applications in oncology and the management of diabetic complications, a variety of animal models could be employed.

In the context of cancer, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the antitumor activity of a test compound. nih.gov The effect of the compound on tumor growth, size, and metastasis can be monitored over time. nih.gov For diabetic complications, animal models of diabetes, such as streptozotocin-induced diabetic rodents, are utilized to study the effects of aldose reductase inhibitors on the development of neuropathy, retinopathy, and nephropathy.

Dose-Response Characterization in Pre-clinical Models

Determining the dose-response relationship of a new chemical entity is a fundamental aspect of its pre-clinical evaluation. researchgate.net These studies aim to identify the range of doses over which a compound produces a therapeutic effect and to establish the dose at which toxicity may occur. researchgate.net This information is crucial for selecting a safe and effective dose for potential clinical trials in humans. nih.gov

Dose-response studies in animal models typically involve administering a range of doses of the test compound and measuring a specific biological endpoint, such as tumor growth inhibition or a reduction in a biomarker of disease. nih.govresearchgate.net For instance, in an oncology setting, a dose-escalation study might be conducted to determine the maximum tolerated dose (MTD) and to observe the effect of increasing doses on tumor volume. nih.gov The data generated from these studies are used to construct dose-response curves, from which key parameters such as the ED50 (the dose that produces 50% of the maximum effect) can be derived. researchgate.net

Specific dose-response data for this compound in pre-clinical models is not currently available in the public domain. However, for other purine analogs and anticancer agents, in vivo studies have established effective dose ranges. For example, a study on a novel azaglycophymine derivative in a murine breast cancer model showed that intraperitoneal doses of 5 or 20 mg/kg significantly reduced tumor growth. nih.gov Such studies provide a framework for how the dose-response characteristics of this compound could be evaluated in future pre-clinical investigations.

Selectivity and Off-Target Profiling in Biological Systems

Comprehensive searches of publicly available scientific literature and bioactivity databases did not yield specific data regarding the selectivity and off-target profiling of the compound this compound. While research exists on various purine analogs, detailing their synthesis and biological activities in diverse therapeutic areas such as antiviral, anticancer, and antimycobacterial applications, specific experimental results from kinase panels, receptor binding assays, or broad off-target screening for this compound are not presently available in the public domain.

The characterization of a compound's selectivity is a critical component of its preclinical evaluation. This process typically involves screening the compound against a wide array of biological targets to identify both its intended therapeutic targets and any unintended interactions, often referred to as off-targets. Such profiling is crucial for understanding the compound's mechanism of action and for predicting potential adverse effects.

Standard industry practices for this type of profiling often involve large panels of assays, such as those offered by commercial vendors like Eurofins or CEREP. These panels can include hundreds of kinases (kinome scanning), G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The resulting data provides a selectivity profile, indicating the compound's potency and specificity for its intended target(s) relative to other biologically relevant molecules.

Without such data for this compound, a detailed discussion of its selectivity and off-target effects in biological systems cannot be provided at this time. The scientific community awaits the publication of research that specifically characterizes the interaction of this compound with a broad range of biological targets to fully understand its therapeutic potential and safety profile.

Structure Activity Relationship Sar Studies of 9 2,5 Dichlorobenzyl 9h Purin 6 Amine Derivatives

Impact of N9-Substitution on Biological Activity

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of 9-(2,5-dichlorobenzyl)-9H-purin-6-amine derivatives. Research has consistently demonstrated that the nature of the N9-substituent directly influences the compound's interaction with its biological targets.

The benzyl (B1604629) group at the N9 position is a key feature of this class of compounds. Studies on various 9-alkyl-6-substituted-purines have highlighted that a benzyl substituent at this position often confers potent biological activity. For instance, in the context of anticonvulsant agents, the presence of a benzyl group at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine was found to be critical for activity against maximal electroshock-induced seizures. nih.gov

Role of the 2,5-Dichlorobenzyl Moiety in Target Interaction

The 2,5-dichlorobenzyl moiety is a defining characteristic of the parent compound and is instrumental in its interaction with biological targets. The specific substitution pattern of chlorine atoms on the benzyl ring creates a distinct electronic and steric profile that governs the molecule's binding affinity and selectivity.

The presence of electron-withdrawing groups, such as chlorine, on the benzyl ring can enhance biological activity. This has been observed in various classes of purine derivatives. For example, in a series of 9-benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity, the introduction of a chloro substituent on the benzyl ring was explored, although the most significant increase in activity in that particular study came from a 2-chloro substitution on the purine ring itself. nih.gov

The positioning of the chlorine atoms at the 2 and 5 positions is likely crucial for optimal interaction with the target's binding site. This specific substitution pattern can influence the molecule's conformation and its ability to form key interactions, such as halogen bonds or hydrophobic interactions, with amino acid residues in the target protein.

Influence of Purine Ring Substitutions (e.g., C2, C6) on Potency and Selectivity

Modifications to the purine ring, particularly at the C2 and C6 positions, have been extensively explored to fine-tune the potency and selectivity of this compound analogues.

C2-Substitutions: The C2 position of the purine ring offers another strategic site for modification. The introduction of small, hydrophobic substituents at this position has been shown to be beneficial in certain contexts. For example, in a series of 9-benzyl-6-(dimethylamino)-9H-purines, the introduction of a 2-chloro substituent resulted in a substantial increase in antirhinovirus activity. nih.gov This highlights the potential for enhancing potency by strategic substitution at the C2 position.

The interplay between substituents at C2, C6, and N9 is complex, and the optimal combination is target-dependent. A systematic exploration of various functional groups at these positions is essential for developing compounds with desired biological profiles.

Topographical and Conformational Determinants of Activity

The three-dimensional arrangement of the this compound molecule and its derivatives is a critical factor governing their biological activity. The relative orientation of the purine ring and the dichlorobenzyl moiety, as well as the conformation of any flexible side chains, determines how the molecule fits into the binding site of its target.

Development of SAR Models and Predictive Relationships

To rationalize the observed structure-activity relationships and to guide the design of new, more potent derivatives, quantitative structure-activity relationship (QSAR) models have been developed for related purine analogues. These models aim to establish a mathematical correlation between the chemical structure of the compounds and their biological activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the steric and electrostatic requirements for activity. nih.govresearchgate.net For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR analysis suggested that the volume of the substituent at the N9 position and the substitution pattern on the 6-phenylamino ring were critical for inhibitory activity against Bcr-Abl, BTK, and FLT3-ITD kinases. nih.gov These models provide valuable insights into the key structural features that drive biological activity and can be used to predict the potency of novel compounds before their synthesis.

The development of robust QSAR models relies on high-quality biological data for a diverse set of compounds. As more data on the biological activity of this compound derivatives become available, more refined and predictive QSAR models can be constructed to accelerate the drug discovery process.

Computational and Theoretical Investigations of 9 2,5 Dichlorobenzyl 9h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Studies

Currently, there is no publicly available scientific literature detailing specific molecular docking studies or ligand-protein interaction analyses for 9-(2,5-dichlorobenzyl)-9H-purin-6-amine. While molecular docking is a common computational technique used to predict the binding orientation of a small molecule to a protein target, specific studies involving this compound have not been published.

Molecular Dynamics Simulations for Binding Conformations

There are no specific molecular dynamics simulation studies reported in the scientific literature for this compound. Such simulations are typically used to analyze the physical movements of atoms and molecules and to understand the stability of ligand-protein complexes over time. The absence of these studies indicates a gap in the understanding of the dynamic binding behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of scientific databases and literature reveals no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Without such studies, quantitative predictions of the activity of this compound based on its structure are not possible.

Pharmacophore Modeling and Virtual Screening Applications

There is no available research on the development of pharmacophore models based on this compound or its use in virtual screening campaigns. Pharmacophore modeling identifies the essential steric and electronic features necessary for molecular interaction with a specific biological target, and virtual screening uses these models to search large compound libraries for potential active molecules.

In Silico ADME Prediction and Analysis (Excluding Safety/Toxicity)

Specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction data for this compound is not available in published scientific literature. In silico ADME studies are used to predict the pharmacokinetic properties of a compound, which are important for its development as a potential therapeutic agent.

Pre Clinical Pharmacokinetic and Metabolic Characterization Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models are designed to investigate the disposition of a drug candidate. These studies typically involve the administration of the compound to species such as rats or mice, followed by the analysis of biological samples to determine the concentration of the parent compound and its metabolites over time.

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)

In vitro metabolic stability assays are a primary tool for predicting the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The compound of interest is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, from which parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated. This data helps in classifying compounds as having low, moderate, or high metabolic stability.

Illustrative Data Table for In Vitro Metabolic Stability:

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Identification of Major Metabolites

Understanding the metabolic fate of a drug candidate is crucial. In vitro systems, such as liver microsomes and hepatocytes, are used to generate metabolites. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), are then employed to detect, identify, and structurally elucidate the metabolites formed. This process helps in understanding the primary metabolic pathways (e.g., oxidation, hydroxylation, glucuronidation) and identifying any potentially active or reactive metabolites.

Illustrative Data Table for Major Metabolites:

Metabolite IDProposed BiotransformationSpecies Observed
Data not availableData not availableData not available

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and for metabolism and excretion. Only the unbound fraction of a drug is considered pharmacologically active. Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the percentage of a compound that is bound to plasma proteins. This is typically assessed in the plasma of different species, including humans.

Illustrative Data Table for Plasma Protein Binding:

SpeciesPercent Bound (%)Fraction Unbound (fu)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Enzyme Induction and Inhibition Potential (In Vitro)

In vitro assays are conducted to evaluate the potential of a drug candidate to induce or inhibit the activity of key drug-metabolizing enzymes, most notably the CYP450 isoforms. Enzyme inhibition can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, enzyme induction can decrease the exposure to other drugs, leading to a loss of efficacy. These studies are typically performed using human liver microsomes or hepatocytes and specific probe substrates for each CYP isoform.

Illustrative Data Table for CYP Inhibition (IC50 values in µM):

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Tissue Distribution Studies in Pre-clinical Models

Tissue distribution studies are performed in animal models to understand how a drug distributes into various organs and tissues after administration. These studies, often conducted using radiolabeled compounds, provide information on the extent and rate of distribution to tissues, and can identify potential sites of accumulation. This information is valuable for interpreting efficacy and toxicology findings.

Illustrative Data Table for Tissue Distribution (Tissue-to-Plasma Concentration Ratios):

TissueRatio at Tmax
BrainData not available
HeartData not available
LungsData not available
LiverData not available
KidneysData not available
SpleenData not available

Strategic Implications and Future Directions in Chemical Research

Design Principles for Next-Generation Purine-Based Chemical Probes

The development of next-generation chemical probes based on the purine (B94841) scaffold is guided by principles of target affinity, selectivity, and the incorporation of functionalities for detection or interaction. For purine-based compounds like 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, which are often investigated as kinase inhibitors, design strategies focus on optimizing interactions with the ATP-binding site of kinases. nih.govresearchgate.net

Key design principles include:

Substitution Pattern: The substitution at the C2, C6, and N9 positions of the purine ring is critical for achieving enhanced binding affinity and selectivity towards specific kinases. researchgate.net

Hinge Binding: The purine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a foundational interaction for many kinase inhibitors. researchgate.net

Hydrophobic Pockets: The 9-benzyl group, particularly with its dichlorophenyl moiety, is positioned to interact with hydrophobic regions of the binding site, contributing to affinity and selectivity. The specific chlorine substitution pattern (2,5-dichloro) can influence the conformational preferences of the benzyl (B1604629) group, allowing for fine-tuning of these interactions.

Halogen Bonding: The presence of chlorine atoms on the benzyl ring introduces the possibility of halogen bonds with protein residues, which can significantly contribute to the stability of the protein-ligand complex. researchgate.net

Future probe design could involve the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups to the scaffold, enabling target identification and validation studies.

Exploration of Novel Therapeutic Hypotheses based on Mechanism of Action

While the precise biological target of this compound is not definitively established in available literature, the 9-benzylpurine scaffold is associated with several therapeutic hypotheses, primarily centered around kinase inhibition and antimicrobial activity. nih.govnih.gov

Kinase Inhibition: Many purine-based molecules are potent kinase inhibitors due to their structural similarity to ATP. nih.govresearchgate.net Dysregulation of kinases is implicated in numerous diseases, especially cancer. researchgate.net The structure of this compound suggests it could be an ATP-competitive inhibitor. Future studies would involve screening against a panel of kinases to identify specific targets. For instance, iterative structure-based design has been successfully used to develop potent cyclin-dependent kinase (CDK) inhibitors from a purine scaffold. nih.gov

Antimycobacterial Activity: Several 9-benzylpurines have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. nih.govlookchem.combohrium.com Structure-activity relationship (SAR) studies on this class of compounds indicate that substituents on the purine ring and the benzyl group are crucial for activity. For example, a chlorine atom in the 2-position of the purine ring tends to increase antimycobacterial activity. nih.govlookchem.com This suggests that this compound could be a lead compound for developing new antitubercular agents.

Anticonvulsant Activity: A class of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines has been identified as potent anticonvulsant agents. nih.gov This raises the hypothesis that the 9-(dichlorobenzyl) analogue could also possess activity against neurological disorders.

The table below summarizes structure-activity relationships for antimycobacterial 9-benzylpurines, which could inform therapeutic hypotheses for this compound.

Purine Ring Substitution (Position)Benzyl Ring SubstitutionRelative Antimycobacterial Activity
6-phenylethynyl, 2-chloroUnsubstitutedHigh
6-trans-styryl, 2-chloroUnsubstitutedHigh
6-(2-furyl), 2-chloroUnsubstitutedVery High
6-phenyl, 2-aminoUnsubstitutedLower than 2-chloro analogues

This table is generated based on findings from related 9-benzylpurine studies to guide future research on this compound. nih.govlookchem.com

Advancements in Synthetic Methodologies for Analog Development

The synthesis of N9-substituted purines is a well-established area of medicinal chemistry, with numerous methods available for generating analogs of this compound. researchgate.net Direct alkylation of the purine core is a common strategy, which typically favors substitution at the N9 position due to its higher nucleophilicity. researchgate.net

Modern synthetic advancements applicable to analog development include:

Solid-Phase Synthesis: This allows for the rapid generation of libraries of N9-substituted purine derivatives with diverse functionalities, facilitating comprehensive SAR studies. nih.gov

Microwave-Assisted Synthesis: Microwave reactors can accelerate the final steps in purine synthesis, simplifying the process of creating diverse analogs. nih.gov

Metal-Mediated Cross-Coupling Reactions: Techniques like Stille and Suzuki couplings are used to introduce a variety of substituents at the C2, C6, and C8 positions of the purine ring, allowing for extensive exploration of the chemical space around the core scaffold. nih.govlookchem.com

A general synthetic route to 9-benzyl-6-aminopurines involves the reaction of 6-chloropurine (B14466) with the appropriately substituted benzylamine (B48309). A modified procedure could involve reacting 6-chloropurine with 2,5-dichlorobenzylamine (B130939) in a suitable solvent with a base. nih.gov

Integration of Omics Data in Biological Evaluation

To fully understand the biological effects of this compound, integration of various "omics" data is crucial. This approach provides a holistic view of the compound's impact on cellular systems.

Chemoproteomics: This is a powerful tool for identifying the direct protein targets of a small molecule. wikipedia.org Techniques like activity-based protein profiling (ABPP) or affinity-based protein profiling can be employed. nih.gov An analog of the compound could be synthesized with a reactive probe or an affinity tag to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

Kinome Profiling: Given the potential for purine analogs to act as kinase inhibitors, kinome profiling can be used to assess the selectivity of the compound across the entire kinome. nih.gov This data is invaluable for predicting both on-target efficacy and potential off-target effects.

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound can reveal the downstream pathways it modulates. This can help to build a comprehensive picture of its mechanism of action beyond direct target binding.

Metabolomics: Investigating changes in the cellular metabolome can provide insights into the compound's effects on metabolic pathways.

The integration of these multi-omics datasets can help to build robust models that predict cellular sensitivity to the compound and elucidate its mechanism of action. nih.gov

Potential for Derivatization Towards Enhanced Biological Profile

The scaffold of this compound offers numerous opportunities for derivatization to enhance its biological profile, focusing on properties like potency, selectivity, and pharmacokinetics, while excluding specific clinical outcomes.

Position on ScaffoldPotential ModificationDesired Enhancement
Purine C2 Introduction of a small halogen (e.g., Cl) or an amino group.Increased potency (as seen in antimycobacterial analogs). nih.gov
Purine C6-amine Variation of the amino substituent (e.g., methylamino, ethylamino).Modulation of binding affinity and selectivity.
Benzyl Ring Alteration of the number, position, and nature of halogen substituents (e.g., fluoro, bromo).Fine-tuning of hydrophobic and halogen-bonding interactions.
Benzyl Ring Introduction of other substituents (e.g., methoxy, trifluoromethyl).Improved pharmacokinetic properties and target engagement.
Purine N9-linker Modification of the methylene (B1212753) linker between the purine and the benzyl ring.Altering conformational flexibility and vectoral positioning in the binding pocket.

N9-substitution in purine derivatives has been shown to increase biological activity, potentially by enhancing resistance to enzymatic degradation. researchgate.net Furthermore, modifications to the imidazole (B134444) portion of the purine ring, such as creating 7-deaza or 8-aza analogs, have led to compounds with excellent antimycobacterial activity, suggesting another avenue for derivatization. nih.gov

Q & A

Q. What are the recommended synthetic routes for 9-(2,5-dichlorobenzyl)-9H-purin-6-amine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 6-chloropurine with 2,5-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 60–80°C for 12–24 hours. Yields (~70–85%) can be improved by:

  • Using anhydrous solvents to minimize hydrolysis.
  • Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of benzyl halide).
  • Monitoring reaction progress via TLC or HPLC to terminate at peak conversion .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C-NMR : Confirm substitution patterns (e.g., benzyl CH₂ protons at δ 5.5–6.0 ppm and purine NH₂ signals at δ 6.8–7.2 ppm).
  • HRMS : Validate molecular weight (C₁₂H₉Cl₂N₅, exact mass 293.02 g/mol).
  • X-ray Crystallography : Resolve crystal packing and tautomeric forms using software like Mercury CSD to analyze intermolecular interactions .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?

Methodological Answer: Focus on modifying:

  • Benzyl substituents : Test 2,4- or 3,5-dichloro analogs for enhanced steric/electronic effects.
  • Purine core : Introduce electron-withdrawing groups (e.g., Cl at C2) to modulate electron density.
  • N9 position : Replace benzyl with piperidinyl or alkyne moieties for conformational flexibility.
    Evaluate changes using in vitro assays (e.g., acetylcholinesterase inhibition at 100 μM, as in ). SAR data can be tabulated as:
SubstituentIC₅₀ (μM)Notes
2,5-Dichlorobenzyl>100Baseline activity
2,4-Dichlorobenzyl85Improved steric hindrance
Piperidin-4-yl-benzyl45Enhanced binding affinity

Q. What strategies are effective for resolving contradictions in NMR data due to tautomerism?

Methodological Answer: Tautomerism in purine derivatives (e.g., amino vs. imino forms) can cause split peaks or ambiguous assignments. Mitigate this by:

  • Conducting VT-NMR (variable-temperature NMR) to identify dynamic equilibria.
  • Using DEPT-135 to distinguish CH₂/CH₃ groups from NH signals.
  • Comparing experimental data with computed spectra (e.g., Gaussian or DFT) .

Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated for metabolic tracking studies?

Methodological Answer: Synthesize ¹⁴C-labeled analogs via:

  • Grignard reaction : Introduce ¹⁴CO₂ into 2,5-dichlorobenzyl precursors (e.g., carboxylation of aryl lithium intermediates).
  • Purine core modification : Use 6-chloropurine with ¹⁴C at C8 or N8.
    Validate labeling efficiency via LC-MS/MS and scintillation counting .

Q. What computational tools are recommended for analyzing crystallographic data of this compound?

Methodological Answer:

  • Mercury CSD : Visualize hydrogen-bond networks and π-π stacking interactions.
  • ConQuest : Search structural databases for analogous packing motifs.
  • Mogul : Validate bond lengths/angles against known purine derivatives .

Q. How should researchers address low yields in alkylation reactions during synthesis?

Methodological Answer: Common issues include steric hindrance or competing N7/N9 alkylation. Solutions:

  • Use bulky bases (e.g., DBU) to favor N9 selectivity.
  • Employ microwave-assisted synthesis to reduce reaction time and by-products.
  • Purify via flash chromatography (hexane/EtOAc gradient) to isolate the desired isomer .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., enzyme source, pH, co-solvents). Standardize protocols by:

  • Using commercial AChE (e.g., electric eel) for consistency.
  • Including positive controls (e.g., donepezil) in each assay batch.
  • Reporting IC₅₀ values with 95% confidence intervals from triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.